molecular formula C14H13N3 B2766234 1-Phenethyl-1H-benzo[d][1,2,3]triazole CAS No. 63777-68-4

1-Phenethyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B2766234
CAS No.: 63777-68-4
M. Wt: 223.279
InChI Key: GBHXISDJTKHBFA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenethyl-1H-benzo[d][1,2,3]triazole can be synthesized through several methods. One common approach involves the reaction of 1H-benzotriazole with phenethyl bromide in the presence of a base such as potassium carbonate . The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Mechanism of Action

The mechanism of action of 1-Phenethyl-1H-benzo[d][1,2,3]triazole involves its interaction with various molecular targets and pathways:

Properties

IUPAC Name

1-(2-phenylethyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-2-6-12(7-3-1)10-11-17-14-9-5-4-8-13(14)15-16-17/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHXISDJTKHBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001320506
Record name 1-(2-phenylethyl)benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793406
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

63777-68-4
Record name 1-(2-phenylethyl)benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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